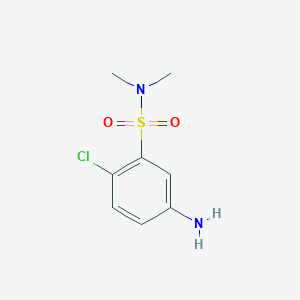

5-Amino-2-cloro-N,N-dimetil-bencenosulfonamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of structurally related compounds, such as sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, involves the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid, followed by structural characterization through X-ray single crystal diffraction and kinetic investigation of substitution reactions in aqueous solutions (Rublova et al., 2017).

Molecular Structure Analysis

The crystal structure analysis of related compounds provides insights into the molecular and electronic structures. For instance, the sterically hindered organic molecules are cross-linked into frameworks by means of hydrogen bonds of the C-H⋯O type, with ab initio quantum-chemical calculations supporting these findings (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar sulfonamide compounds have shown the potential for effective recognition of different types of amino groups, demonstrating the versatility of these compounds in chemical synthesis. This includes the direct N-alkylation of aminobenzenesulfonamides with alcohols, highlighting the compound's reactive nature and potential for further chemical modifications (Lu et al., 2015).

Physical Properties Analysis

Although specific studies on the physical properties of 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide were not identified, related research on benzenesulfonamides suggests that the physical properties, such as solubility and melting points, can be inferred from molecular structure analysis and crystallography studies. The detailed crystal and molecular structures provide insights into the compound's stability and potential physical properties.

Chemical Properties Analysis

The chemical properties of related benzenesulfonamides, including reactivity, stability, and interaction with other chemical entities, have been explored through various studies. For example, the synthesis and evaluation of novel ureido benzenesulfonamides incorporating triazine moieties as potent inhibitors highlight the compound's ability to interact selectively with biological targets, indicating its chemical versatility and potential for specific applications (Lolak et al., 2019).

Aplicaciones Científicas De Investigación

Agentes anticancerígenos

Los derivados de bencenosulfonamida, como la “5-Amino-2-cloro-N,N-dimetil-bencenosulfonamida”, se han estudiado por su potencial como agentes anticancerígenos . Estos compuestos han mostrado efectos inhibitorios significativos contra líneas celulares de cáncer, incluida la línea celular de cáncer de mama triple negativo (MDA-MB-231) y otra línea celular de cáncer de mama (MCF-7) .

Agentes antimicrobianos

Además de sus propiedades anticancerígenas, los derivados de bencenosulfonamida también se han explorado por sus propiedades antimicrobianas . Esto hace que la “this compound” sea un candidato potencial para el desarrollo de nuevos fármacos antimicrobianos .

Inhibidores de la anhidrasa carbónica IX

“this compound” y sus derivados se han encontrado que inhiben la anhidrasa carbónica IX (CA IX), una enzima que se sobreexpresa en muchos tumores sólidos . Por lo tanto, estos compuestos pueden ser útiles en el descubrimiento de nuevos agentes antiproliferativos .

Inductores de la apoptosis

Se ha encontrado que algunos derivados de la “this compound” inducen la apoptosis en las células cancerosas . Por ejemplo, uno de los derivados pudo inducir la apoptosis en MDA-MB-231, un tipo de línea celular de cáncer de mama .

Estudios de captación celular

“this compound” y sus derivados se han utilizado en estudios de captación celular . Estos estudios ayudan a comprender cómo estas sustancias son absorbidas por las células, lo cual es crucial en el desarrollo de fármacos <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0

Safety and Hazards

Propiedades

IUPAC Name |

5-amino-2-chloro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCHLWPLEOVWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394250 | |

| Record name | 5-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10475-06-6 | |

| Record name | 5-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)